2-(4-ethoxyphenyl)-9-methyl-4-(methylthio)-5H-chromeno[2,3-d]pyrimidine
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Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines .
Molecular Structure Analysis
Pyrimidines are known to have two nitrogen atoms at positions 1 and 3 of the six-membered ring . The higher negative charge on N1, N2, and S1 leads to act as nucleophilic centers compared with N3 and S2 .
Chemical Reactions Analysis
Pyrimidines can undergo various chemical reactions. For example, a diversified pyrimidine library was generated via a sequential one-pot reaction of iodochromone, arylboronic acid, and amidine by Suzuki coupling and condensation .
Scientific Research Applications
Synthesis of New Pyrido[2,3-d]pyrimidin-5-ones and Pyrido[2,3-d]pyrimidin-7-ones
This compound has been used in the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones . The process involves heating the compound with MeONa at reflux in BuOH, leading to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .
Broad Spectrum of Biological Activity
The compound is associated with a broad spectrum of biological activity . Certain compounds of this class exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistamine properties .
Antiproliferative Agent
The compound is a promising antiproliferative agent . It has shown potential in the search for new biologically active compounds .
Inhibitor of Protein Tyrosine Kinases
Derivatives of this compound, including TKI-28, have been shown to inhibit protein tyrosine kinases .
Inhibitor of Phosphatidylinositol 3-Kinase (PI3K)
Derivatives of 4-aminopyrido[2,3-d]pyrimidin-5-one, which can be synthesized from this compound, have been identified as phosphatidylinositol 3-kinase (PI3K) inhibitors .
Inhibitor of Cyclin-Dependent Kinases
Compound CDK-4, which contains a pyrido[2,3-d]pyrimidin-7-one ring system that can be synthesized from this compound, acts as an inhibitor of cyclin-dependent kinases .
Mechanism of Action
Pyrimidines can inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . They can also inhibit various enzymes and pathways, which can lead to metastasis and drug resistance .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-ethoxyphenyl)-9-methyl-4-methylsulfanyl-5H-chromeno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-4-24-16-10-8-14(9-11-16)19-22-20-17(21(23-19)26-3)12-15-7-5-6-13(2)18(15)25-20/h5-11H,4,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPAOKZEZFFDQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC(=C4O3)C)C(=N2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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